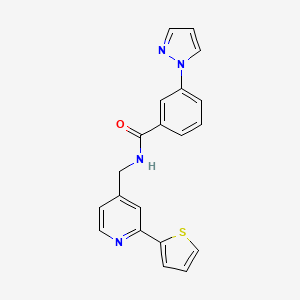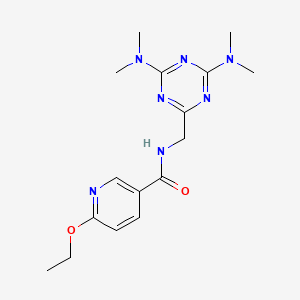![molecular formula C26H29N3O3 B2563270 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 384363-46-6](/img/structure/B2563270.png)
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzodiazole moiety, and a piperidine substituent. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the benzodiazole and piperidine moieties. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and piperidine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The benzodiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted benzodiazole compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 6-hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
Compared to similar compounds, 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one stands out due to its unique combination of functional groups. The presence of the chromen-4-one core, benzodiazole moiety, and piperidine substituent imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-10-5-6-11-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-12-8-7-9-16(29)2/h5-6,10-11,13,15-16,30H,4,7-9,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUDSCZCBZMENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-chlorophenyl)methyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2563194.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)




![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2563209.png)
![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2563210.png)
